REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[CH:12]=[C:11]([C:13]3[N:14]=[C:15]([NH:18][C:19]4[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=4)[S:16][CH:17]=3)[C:10]([C:25]#[N:26])=[N:9]2)=CC=1>C(O)(C(F)(F)F)=O>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[NH:18][C:15]1[S:16][CH:17]=[C:13]([C:11]2[CH:12]=[N:8][NH:9][C:10]=2[C:25]#[N:26])[N:14]=1
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Name
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1-(4-methoxybenzyl)-4-(2-(pyridin-2-ylamino)thiazol-4-yl)-1H-pyrazole-3-carbonitrile
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Quantity
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12 mg
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Type
|
reactant
|
Smiles
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COC1=CC=C(CN2N=C(C(=C2)C=2N=C(SC2)NC2=NC=CC=C2)C#N)C=C1
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Name
|
|
Quantity
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1 mL
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Type
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solvent
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Smiles
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C(=O)(C(F)(F)F)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After evaporation of the solvent
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Type
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DISSOLUTION
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Details
|
the crude residue was dissolved in AcOEt
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Type
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WASH
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Details
|
The organic phase was washed with a saturated aqueous solution of Na2CO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over MgSO4
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Type
|
FILTRATION
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Details
|
was filtered
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Type
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CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by flash chromatography over silica gel
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Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)NC=1SC=C(N1)C=1C=NNC1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15 μmol | |
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |